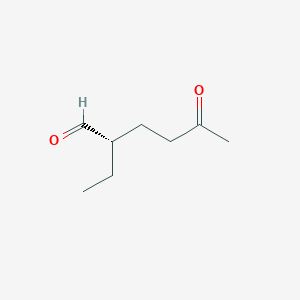

(2S)-2-Ethyl-5-oxohexanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

553638-75-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(2S)-2-ethyl-5-oxohexanal |

InChI |

InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |

InChI Key |

QQYSXJCCOWNSSH-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](CCC(=O)C)C=O |

Canonical SMILES |

CCC(CCC(=O)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 Ethyl 5 Oxohexanal and Chiral Oxoaldehyde Analogues

Direct Synthesis Strategies

Direct synthesis strategies encompass methods that can construct the target molecule's backbone from simpler precursors. These include oxidative cleavage of complex alkenes, controlled union of smaller carbonyl-containing fragments, and the catalytic incorporation of a formyl group.

Ozonolysis is a powerful reaction in organic synthesis that cleaves carbon-carbon double bonds to form carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.com The reaction involves treating an alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products. For the synthesis of aldehydes, a reductive workup is required using reagents like dimethyl sulfide (B99878) (DMS) or zinc metal to prevent over-oxidation to carboxylic acids. masterorganicchemistry.com

A plausible direct route to (2S)-2-Ethyl-5-oxohexanal via ozonolysis would involve the oxidative cleavage of a suitable chiral alkene precursor. For instance, the ozonolysis of a chiral secondary allylic alcohol could yield the desired aldehyde directly. A patent describes a process for preparing aldehydes from secondary alcohols that have a double bond in the alpha position by treating the alcohol with ozone. google.comgoogle.com This method avoids many toxic metal-containing oxidizing agents and minimizes further oxidation to the carboxylic acid. google.com

For the specific synthesis of this compound, a hypothetical precursor would be (4S,5E)-4-ethyl-5-hepten-2-ol . Oxidative cleavage of the double bond in this precursor under reductive conditions would break the C5-C6 bond, yielding the ketone at the original C5 position and an aldehyde from the C6 carbon, while leaving the rest of the molecule intact. The stereocenter at C4 of the precursor becomes the C2 of the product, retaining its (S)-configuration.

Plausible Ozonolysis Route:

Precursor: (4S,5E)-4-ethyl-5-hepten-2-ol

Reaction: 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S (Dimethyl sulfide)

Product: this compound

This approach highlights the importance of precursor synthesis, as the chirality of the final product is dictated by the chirality of the starting alkene.

Condensation reactions, particularly the aldol (B89426) reaction, are fundamental carbon-carbon bond-forming processes that can be used to construct the backbone of molecules like this compound. ijnrd.org The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, forming a β-hydroxy carbonyl compound, which can then be dehydrated. ijnrd.org

A retrosynthetic analysis of this compound suggests it could be formed from the cross-aldol reaction of propanal and pentan-2-one . In this scenario, propanal would act as the electrophilic aldehyde component, while the enolate of pentan-2-one would act as the nucleophile. However, controlling such a cross-aldol reaction presents significant challenges, including self-condensation of propanal and lack of stereocontrol.

To overcome these issues, modern stereoselective aldol reactions employ chiral auxiliaries or catalysts. kashanu.ac.ir For instance, the Zimmerman-Traxler model explains the stereochemical outcome of aldol reactions involving metal enolates, which proceed through a chair-like six-membered transition state. harvard.edu The geometry of the enolate (E or Z) dictates whether the product is syn or anti. harvard.edu To achieve enantioselectivity, a chiral element must be introduced, for example, by using a chiral auxiliary attached to the enolate or a chiral Lewis acid catalyst. kashanu.ac.irharvard.edu Organocatalysis, using chiral amines like L-proline, has also emerged as a powerful tool for enantioselective aldol reactions between two different aldehydes. scirp.org

A potential strategy for this compound would involve a directed, asymmetric aldol reaction. This would require careful selection of reagents and conditions to favor the desired cross-condensation and to set the stereocenter at the α-position of the newly formed aldehyde.

Hydroformylation, also known as the oxo process, is a highly atom-economical industrial process that converts an alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond. uva.nl The reaction uses a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a transition metal catalyst. uva.nl

The most common catalysts for hydroformylation are based on cobalt and rhodium. wiley-vch.de While cobalt catalysts are less expensive, rhodium catalysts are often more active and operate under milder conditions, offering higher selectivity. wiley-vch.de The reaction can produce two isomeric aldehydes: a linear (n) aldehyde and a branched (iso) aldehyde. The ratio of these products (n/iso ratio) is highly dependent on the catalyst, ligands, and reaction conditions. wiley-vch.de For many industrial applications, the linear aldehyde is the desired product. The catalytic cycle generally involves the formation of a metal-hydride complex, coordination of the alkene, migratory insertion to form a metal-alkyl intermediate, followed by CO insertion and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. uva.nl

Asymmetric hydroformylation (AHF) is a powerful extension of the oxo process that produces chiral aldehydes from prochiral alkenes. sioc-journal.cn This one-step reaction is of great interest for the synthesis of fine chemicals and pharmaceuticals. The key to successful AHF is the use of chiral ligands that coordinate to the metal center (typically rhodium) and create a chiral environment, influencing the stereochemical outcome of the reaction. sioc-journal.cnnih.gov

Significant progress has been made in developing chiral phosphorus-containing ligands, such as phosphines, phosphites, and phosphoramidites, for rhodium-catalyzed AHF. nih.govjlu.edu.cn However, achieving both high regioselectivity (favoring the branched, chiral aldehyde) and high enantioselectivity (producing one enantiomer in excess) remains a significant challenge for many substrates. nih.govwisc.edu The ideal ligand must effectively control the facial selectivity of alkene coordination and the subsequent migratory insertion steps.

For the synthesis of this compound, a potential precursor would be 4-methyl-1-hexene . Asymmetric hydroformylation of this alkene would need to selectively add the formyl group to the C1 position to generate the desired carbon skeleton. However, this would produce 2-ethyl-5-methylhexanal, not the target oxo-aldehyde. A more viable, albeit complex, precursor would be an alkene already containing the keto group, such as 5-methyl-1-hepten-4-one . Asymmetric hydroformylation of this functionalized alkene would be challenging due to potential catalyst inhibition or side reactions involving the ketone.

Hydroformylation Approaches for Aldehyde Formation

Asymmetric Synthesis Approaches

Achieving the specific (S) configuration in this compound requires dedicated asymmetric strategies. These methods build upon the direct approaches but incorporate a source of chirality to guide the reaction towards the desired enantiomer.

Asymmetric hydroformylation stands out as a highly efficient method for this purpose. The success of this reaction hinges on the design of the chiral ligand. A variety of ligand families have been developed, with bisphosphines and phosphine-phosphite ligands showing particular promise. acs.orgacs.org The table below summarizes the performance of several rhodium-catalyst systems with different chiral ligands in the asymmetric hydroformylation of vinyl acetate, a model substrate demonstrating the formation of a chiral aldehyde.

| Ligand | Substrate | b/l Ratio | ee (%) | Catalyst System | Conditions | Ref |

| (R,S)-Binaphos | Vinyl acetate | 88:12 | 92 (R) | Rh(acac)(CO)₂ | 100 °C, 100 atm CO/H₂ | acs.org |

| (S,S)-Ph-BPE | Vinyl acetate | 93:7 | 85 (S) | Rh(acac)(CO)₂ | 60 °C, 10 atm CO/H₂ | wisc.edu |

| (S)-SIPHOS | Styrene | >99:1 | 60 (S) | Rh(acac)(CO)₂ | 60 °C, 20 atm CO/H₂ | jlu.edu.cn |

| (2S,2’S,3R,3’R)-BIOP | Allyl acetate | 11.9:1 | 96 (S) | Rh(acac)(CO)₂ | 40 °C, 20 atm CO/H₂ | acs.org |

Note: The substrates listed are model compounds to illustrate catalyst performance for generating chiral aldehydes and are not direct precursors to this compound. b/l refers to the branched-to-linear product ratio. ee refers to enantiomeric excess.

These examples demonstrate that with the correct choice of ligand, high levels of both regioselectivity (favoring the branched aldehyde) and enantioselectivity can be achieved. wisc.eduacs.org Applying this to a suitable precursor alkene for this compound would involve screening a library of chiral ligands to find the optimal match for both high yield and high enantiomeric excess of the (S)-isomer.

Similarly, asymmetric aldol reactions provide a powerful alternative. The use of Evans' chiral auxiliaries, such as chiral oxazolidinones, allows for highly diastereoselective and enantioselective aldol reactions. harvard.edu The acyl oxazolidinone is first converted to its (Z)-boron enolate, which then reacts with an aldehyde via a Zimmerman-Traxler transition state to produce the syn-aldol adduct with excellent stereocontrol. harvard.edu Subsequent removal of the chiral auxiliary reveals the chiral β-hydroxy carbonyl compound, which can be further manipulated to give the target molecule. This method offers a reliable and predictable way to install the required stereocenter.

Stereoselective Installation of the Ethyl Substituent

A critical step in the synthesis of this compound is the enantioselective introduction of the ethyl group at the C2 position. Various asymmetric synthesis techniques have been developed to achieve this with high levels of stereocontrol.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.org

For the synthesis of α-alkylated aldehydes, chiral oxazolidinones, popularized by David A. Evans, are a prominent class of auxiliaries. wikipedia.org The substrate, an achiral carboxylic acid, is first converted to an N-acyl oxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), followed by alkylation with an electrophile (e.g., ethyl iodide) proceeds via a chelated enolate, where the metal ion coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigid conformation sterically blocks one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary, for instance by reduction with lithium aluminum hydride, affords the chiral alcohol, which can then be oxidized to the desired aldehyde.

Another versatile class of chiral auxiliaries are the sulfinylamines, such as tert-butanesulfinamide. thieme-connect.com Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile, like a Grignard reagent, to the imine double bond. wikipedia.org The stereochemical outcome is rationalized by a six-membered ring transition state where the magnesium atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org

The use of carbohydrate-derived auxiliaries has also been explored. thieme-connect.com These auxiliaries can be attached to substrates to form enamides or esters, and their inherent chirality directs subsequent reactions like α-alkylation of esters with high diastereoselectivity. thieme-connect.com

| Chiral Auxiliary Class | Example Auxiliary | Key Reaction | Stereocontrol Mechanism |

| Oxazolidinones | Evans Auxiliaries | Asymmetric Alkylation | Steric hindrance from the auxiliary's substituents in a rigid enolate structure. wikipedia.org |

| Sulfinamides | tert-Butanesulfinamide | Asymmetric Addition to Imines | Chelation control in a six-membered ring transition state. wikipedia.org |

| Carbohydrates | 6-deoxy-d-glucopyranoside | Asymmetric α-Alkylation | Steric hindrance from the complex chiral scaffold of the carbohydrate. thieme-connect.com |

Organocatalytic Asymmetric Michael Addition Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the introduction of the ethyl group in compounds like this compound, the asymmetric Michael addition of aldehydes to nitroalkenes is a particularly relevant strategy. figshare.com

In a typical reaction, a chiral secondary amine catalyst, such as a proline derivative, activates the aldehyde by forming an enamine intermediate. This enamine then attacks the nitroalkene in a stereoselective manner. The stereoselectivity is governed by the catalyst, which creates a chiral environment around the reacting species. Subsequent hydrolysis of the resulting iminium ion releases the catalyst and yields the functionalized aldehyde. An example is the reaction between propanal and 1-nitropropene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, which can furnish the desired 2-ethyl substituted carbon skeleton with high enantioselectivity.

Cinchona alkaloids and their derivatives are another important class of organocatalysts for asymmetric aza-Michael additions. beilstein-journals.org These catalysts can activate substrates through hydrogen bonding and facilitate the formation of iminium intermediates, leading to high yields and enantioselectivities in the synthesis of chiral heterocycles. beilstein-journals.org

| Catalyst Type | Example Catalyst | Substrate 1 | Substrate 2 | Product Type |

| Proline Derivative | Diarylprolinol silyl ether | Propanal | 1-Nitropropene | 2-Ethyl-4-nitrobutanal |

| Cinchona Alkaloid | Cinchona-based primary amine | Enone carbamates | - | 2-Substituted piperidines beilstein-journals.org |

Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective formation of carbon-carbon bonds. sioc-journal.cn For the synthesis of chiral aldehydes, metal-catalyzed asymmetric additions of organometallic reagents to α,β-unsaturated aldehydes are a direct approach.

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to enones is a well-established method. In the presence of a chiral phosphine (B1218219) ligand, such as a derivative of BINAP, a rhodium catalyst can mediate the addition of an ethylboronic acid to an α,β-unsaturated aldehyde precursor. The chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the addition to the double bond.

Nickel catalysis has also proven effective for the enantioselective arylation and alkenylation of simple aldehydes using organoboronic esters. chinesechemsoc.org The use of bulky N-heterocyclic carbene (NHC) ligands is crucial for achieving high enantiocontrol. chinesechemsoc.org These reactions provide access to a variety of chiral secondary alcohols which can be subsequently oxidized to the corresponding aldehydes. chinesechemsoc.org

Desymmetrization of Prochiral Cyclic Ketones to Yield Oxoaldehyde Intermediates

An alternative and elegant strategy for accessing chiral building blocks is the desymmetrization of prochiral molecules. researchgate.netresearchgate.net This approach involves the selective reaction of one of two enantiotopic functional groups in a prochiral substrate.

For the synthesis of precursors to oxoaldehydes, the desymmetrization of prochiral cyclic 1,3-diketones is a powerful method. researchgate.net For instance, a prochiral 2,2-disubstituted cyclopentane-1,3-dione can be selectively reduced at one of the two carbonyl groups. This can be achieved using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation.

Copper-catalyzed hydrosilylation is a notable method for the asymmetric desymmetrization of prochiral cyclopentane-1,3-diones. nih.gov Using an inexpensive hydride source like polymethylhydrosiloxane (B1170920) (PMHS) and a copper catalyst with a chiral ligand, one of the ketone groups is selectively reduced to a hydroxyl group, creating a chiral 3-hydroxy ketone with an all-carbon quaternary center in high diastereoselectivity. nih.gov The resulting chiral cyclic hydroxy ketone can then be subjected to oxidative cleavage, for example, by ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage, to unmask the oxoaldehyde functionality.

Thiazole-Aldehyde Synthesis for Chiral α-Hydroxy Aldehyde Preparation

The "Thiazole-Aldehyde Synthesis" is a versatile strategy that utilizes the thiazole (B1198619) ring as a masked formyl group. orgsyn.orgorgsyn.org This methodology is particularly useful for the synthesis of chiral α-hydroxy aldehydes through the homologation of a starting aldehyde. orgsyn.orgorgsyn.org

The key reagent, 2-trimethylsilylthiazole (2-TST), acts as a formyl anion equivalent. orgsyn.org It reacts with an aldehyde to form a thiazolylmethanol derivative. The stereochemistry of this addition can be controlled by the chirality already present in the aldehyde substrate (substrate-controlled diastereoselectivity). The resulting mixture of epimeric alcohols can be separated or, in some cases, the undesired epimer can be inverted.

Once the desired thiazolylmethanol is obtained, the thiazole ring is unmasked in a three-step, one-pot procedure to reveal the aldehyde functionality. orgsyn.org This typically involves N-methylation of the thiazole, reduction with sodium borohydride (B1222165), and subsequent hydrolysis of the resulting intermediate with an acid or a metal salt like copper(II) chloride. This sequence effectively adds a hydroxymethylene unit to the starting aldehyde, providing access to a wide range of chiral α-hydroxy aldehydes. orgsyn.org

Enantioselective Functionalization of 2-Oxo-Aldehyde Derivatives

Another approach involves the enantioselective functionalization of pre-existing 2-oxo-aldehyde derivatives. nih.govbeilstein-journals.org These compounds can exist in equilibrium with their enol form, which provides a nucleophilic center for asymmetric reactions. nih.govbeilstein-journals.org

A strategy involves the reaction of 2-oxo-aldehyde-derived Ugi adducts with electrophiles in the presence of a chiral catalyst. nih.govbeilstein-journals.org The Ugi four-component reaction (U-4CR) itself can be rendered asymmetric, or a post-Ugi functionalization can be employed to introduce a stereocenter. nih.govbeilstein-journals.org For example, the peptidyl position of a 2-oxo-aldehyde-derived Ugi adduct can be enantioselectively fluorinated using a chiral cinchona alkaloid-promoted reaction. nih.govbeilstein-journals.org This installs a fluorine-bound quaternary stereocenter with high enantiocontrol. nih.govbeilstein-journals.org While this specific example introduces a fluorine atom, the principle can be extended to the introduction of other functional groups, including alkyl groups, through the reaction with appropriate electrophiles under the control of a suitable chiral catalyst.

Domino Reaction Sequences for Highly Enantioenriched Products

Domino reactions, also known as cascade reactions, are powerful tools in asymmetric synthesis, allowing for the formation of multiple chemical bonds in a single pot operation without isolating intermediates. nih.govcore.ac.uk These sequences are highly valued for their ability to rapidly build molecular complexity from simple precursors, often with exceptional control over the stereochemical outcome. mdpi.comtue.nl Organocatalysis, in particular, has emerged as a dominant strategy for mediating these transformations, providing access to a wide array of enantioenriched chiral molecules. core.ac.uktue.nl

While specific domino syntheses for this compound are not extensively detailed in readily available literature, numerous analogous processes using structurally similar ketoaldehydes, such as 5-oxohexanal (B8756871), have been developed. These reactions provide a clear blueprint for the enantioselective synthesis of 2-substituted-5-oxohexanal derivatives.

A notable example is the organocatalytic domino Michael-acetalization-Henry reaction between 2-hydroxynitrostyrenes and 5-oxohexanal. nih.gov This reaction, promoted by a chiral diarylprolinol silyl ether catalyst (a Jørgensen-Hayashi type catalyst), generates complex hexahydro-6H-benzo[c]chromenone skeletons containing four contiguous stereogenic centers. nih.govsemanticscholar.org The process proceeds with high diastereoselectivity and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov The reaction sequence is initiated by a Michael addition, followed by an intramolecular hemiacetalization and a subsequent Henry (nitro-aldol) reaction to close the final ring. nih.govsemanticscholar.org

Another powerful domino strategy involves the Michael-aldol condensation of 5-oxohexanal with α,β-unsaturated aldehydes. This reaction, also catalyzed by chiral diarylprolinol silyl ethers, assembles densely functionalized cyclohexene (B86901) dicarbaldehydes. The process demonstrates high diastereoselectivity and consistently achieves enantiomeric excesses greater than 99%. acs.org The reaction pathway involves an initial Michael addition of the enamine intermediate (formed from 5-oxohexanal and the catalyst) to the α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation. acs.org

These organocatalytic domino reactions highlight a versatile and highly efficient methodology for producing chiral, poly-functionalized cyclic structures from linear oxoaldehydes. The high levels of enantioselectivity achieved are a testament to the well-organized transition states orchestrated by the chiral catalysts. tue.nl

| Domino Reaction Example | Reactants | Catalyst | Product Type | Enantioselectivity (ee) | Reference |

| Michael-Acetalization-Henry | 2-Hydroxynitrostyrene and 5-Oxohexanal | Diarylprolinol Silyl Ether | Hexahydro-6H-benzo[c]chromenone | Up to >99% | nih.gov |

| Michael-Aldol Condensation | 5-Oxohexanal and α,β-Unsaturated Aldehydes | Diarylprolinol Silyl Ether | Cyclohexene Dicarbaldehyde | >99% | acs.org |

Synthetic Routes to Related Chiral Oxo-Functionalized Hexanals (e.g., (R)-2-methyl-5-oxohexanal)

The synthesis of chiral α-branched aldehydes, such as (R)-2-methyl-5-oxohexanal, provides valuable insights into methods applicable to the target compound. Asymmetric hydroformylation and organocatalytic conjugate additions are prominent strategies for establishing the crucial chiral center at the α-position.

One of the most direct and atom-economical methods for synthesizing chiral aldehydes is asymmetric hydroformylation (AHF). lookchem.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene double bond. For the synthesis of (R)-2-methyl-5-oxohexanal, the logical precursor would be 5-hexen-2-one. However, the direct hydroformylation of such substrates can be challenging. A common strategy involves protecting the ketone functionality, performing the AHF, and then deprotecting to reveal the final product. nih.gov

Rhodium complexes featuring chiral phosphine or phosphite (B83602) ligands are the most effective catalysts for this transformation. nih.gov For instance, the hydroformylation of methyl vinyl ketone, a closely related substrate, can be achieved with high regioselectivity and enantioselectivity using rhodium catalysts paired with chiral diazaphospholane ligands. nih.gov Protecting the ketone as a dioxolane allows the reaction to proceed with up to 92% ee. nih.gov The use of specific ligands, such as Xantphos, in rhodium-catalyzed hydroformylation can also strongly influence selectivity.

Another powerful approach is the organocatalytic asymmetric Michael addition of aldehydes to vinyl ketones. The conjugate addition of propanal to methyl vinyl ketone, catalyzed by a chiral secondary amine catalyst, can generate the 2-methyl-5-oxohexanal skeleton. This method is known to produce 5-ketoaldehydes with a stereocontrolled all-carbon quaternary stereocenter when α,α-disubstituted aldehydes are used. mdpi.com A one-pot process combining an asymmetric Michael addition with a subsequent reaction has been described for producing (R)-2-methyl-5-oxohexanal with high enantiopurity. core.ac.uk

| Synthetic Method | Precursor | Catalyst/Reagent | Key Features | Enantioselectivity (ee) | Reference |

| Asymmetric Hydroformylation | 5-Hexen-2-one (or protected form) | Rhodium complex with chiral ligand (e.g., Diazaphospholane) | Atom-economical, direct formylation | Up to 92% (on analogous substrate) | nih.gov |

| Organocatalytic Michael Addition | Propanal and Methyl Vinyl Ketone | Chiral secondary amine (e.g., Proline derivative) | Forms C-C bond at α-position | High (specific ee not detailed) | core.ac.ukmdpi.com |

Reactivity and Reaction Mechanisms of 2s 2 Ethyl 5 Oxohexanal

Intrinsic Reactivity of Aldehyde and Ketone Moieties

The reactivity of (2S)-2-Ethyl-5-oxohexanal is fundamentally governed by the electrophilic character of the carbonyl carbons in both the aldehyde and ketone groups. Aldehydes are generally more reactive than ketones towards nucleophilic attack. This is due to both steric and electronic factors. The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric hindrance compared to the two alkyl groups of the ketone. Electronically, the aldehyde carbonyl is more polarized due to the presence of only one electron-donating alkyl group, making its carbon more electrophilic.

Nucleophilic addition is a characteristic reaction of both aldehydes and ketones. In this compound, a nucleophile can attack either the aldehyde or the ketone carbonyl carbon. Due to the higher reactivity of the aldehyde, reactions with nucleophiles will preferentially occur at this site, unless the aldehyde is protected or the reaction conditions are specifically tailored to favor ketone reaction.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide would yield a cyanohydrin primarily at the C1 position. Similarly, reaction with an alcohol under acidic or basic catalysis would form a hemiacetal at the aldehyde functionality.

Table 1: Comparison of Nucleophilic Addition Reactivity

| Carbonyl Group | Relative Reactivity | Rationale |

|---|---|---|

| Aldehyde | Higher | Less steric hindrance, greater electrophilicity of the carbonyl carbon. |

This compound can exist in equilibrium with its corresponding enol tautomers. Tautomerization can occur at the α-carbons adjacent to both the aldehyde and ketone carbonyls. This equilibrium is crucial as the enol form, although typically less stable than the keto form, is a key intermediate in many reactions, including acid- and base-catalyzed α-substitution and condensation reactions.

The presence of two carbonyl groups allows for the formation of different enols. Enolization involving the ketone can occur on either side of the carbonyl group. For dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, which can increase the proportion of the enol tautomer at equilibrium compared to simple monocarbonyl compounds. pearson.comvedantu.comlibretexts.org The specific equilibrium concentrations will be influenced by factors such as solvent polarity and the presence of acid or base catalysts. missouri.edu

Table 2: Possible Enol Tautomers of this compound

| Tautomer | Description |

|---|---|

| Enol at C1-C2 | Formed by tautomerization of the aldehyde. |

| Enol at C4-C5 | Formed by tautomerization of the ketone. |

Intramolecular Cyclization Reactions

The presence of both an enolizable ketone and an electrophilic aldehyde within the same molecule allows for intramolecular reactions, most notably the aldol (B89426) condensation.

This compound is a prime candidate for an intramolecular aldol condensation to form a six-membered ring, a favored ring size in such reactions. The reaction can be initiated by either an acid or a base. Under basic conditions, an enolate can be formed at one of the α-carbons of the ketone, which then acts as a nucleophile, attacking the electrophilic aldehyde carbonyl.

The existing stereocenter at the C2 position, bearing an ethyl group, is expected to exert significant stereocontrol over the newly formed stereocenters in the cyclized product. The bulky ethyl group will likely favor a transition state that minimizes steric interactions, leading to a preferred diastereomer of the cyclic aldol addition product. The precise stereochemical outcome will depend on the reaction conditions and the specific catalyst used.

While a simple intramolecular aldol condensation of this compound leads to a monocyclic system, this compound can be a precursor for the synthesis of more complex fused or spirocyclic systems. For instance, after the initial intramolecular aldol condensation, subsequent reactions could be employed to build additional rings onto the initial cyclic structure. The synthesis of spirocycles, however, would likely require a different reaction strategy, possibly involving a different set of functional groups or a multi-step synthetic sequence where this compound is a key starting material.

Intermolecular Reactions and Derivative Formation

In addition to intramolecular reactions, this compound can undergo a variety of intermolecular reactions to form different derivatives. The differential reactivity of the aldehyde and ketone groups allows for selective transformations.

Common derivatives include:

Hydrazones: Reaction with hydrazine (B178648) or its derivatives will preferentially form a hydrazone at the more reactive aldehyde position. wikipedia.orgnih.govlibretexts.orgorgosolver.comlibretexts.org This reaction is often the first step in the Wolff-Kishner reduction, which would convert the aldehyde to a methyl group.

Wittig Reaction: The Wittig reaction, using a phosphonium (B103445) ylide, can be used to convert a carbonyl group into an alkene. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com Due to the higher reactivity of the aldehyde, the Wittig reagent will preferentially react at C1 to form a terminal alkene.

Organometallic Reagents: Grignard reagents and other organometallic compounds will add to the carbonyl groups. libretexts.orgnih.govyoutube.comlibretexts.org Again, the aldehyde is the more likely site of initial attack, leading to the formation of a secondary alcohol upon workup.

Table 3: Summary of Potential Intermolecular Reactions

| Reagent | Expected Major Product |

|---|---|

| Hydrazine (NH₂NH₂) | Hydrazone at the aldehyde position. |

| Phosphonium Ylide (Ph₃P=CHR) | Alkene at the aldehyde position. |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyanohydrin |

| Hemiacetal |

| Imine |

| Hydrazone |

| Alkene |

Reaction with Organometallic Reagents (e.g., Grignard, Organolithium Reagents)

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, is a fundamental transformation in organic synthesis that allows for the formation of new carbon-carbon bonds. These reactions are characterized by the nucleophilic addition of the organometallic compound to the carbonyl groups of the oxoaldehyde.

Due to the presence of two electrophilic carbonyl centers—an aldehyde and a ketone—the selectivity of the reaction is a key consideration. Generally, aldehydes are more reactive towards nucleophiles than ketones. This increased reactivity is attributed to both steric and electronic factors. The aldehyde carbonyl carbon is less sterically hindered, and it bears a greater partial positive charge compared to the ketone carbonyl carbon, which is stabilized by two electron-donating alkyl groups.

In the case of this compound, a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) will preferentially attack the more reactive aldehyde functional group. The reaction mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically through an aqueous workup, yields a secondary alcohol.

Should a second equivalent of the organometallic reagent be used, a subsequent reaction with the ketone carbonyl group can occur, leading to the formation of a tertiary alcohol upon workup. However, achieving selective mono-addition at the aldehyde position is generally feasible by carefully controlling the stoichiometry of the reagents and the reaction conditions.

The stereochemical outcome at the newly formed stereocenter is also a critical aspect of this reaction. The approach of the nucleophile to the chiral center at the C2 position can be influenced by the existing stereochemistry, potentially leading to diastereomeric products. The relative stereochemistry can often be predicted using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the alpha-carbon.

Table 1: Regioselectivity in the Reaction of this compound with Organometallic Reagents

| Reagent | Major Product | Minor Product |

| 1 eq. CH₃MgBr | (3S,5R)- and (3S,5S)-3-ethyl-6-methylheptane-2,6-diol | (2S,5R)- and (2S,5S)-2-ethyl-5-methylhexane-1,5-diol |

| 1 eq. n-BuLi | (3S,5R)- and (3S,5S)-3-ethyl-decane-2,6-diol | (2S,5R)- and (2S,5S)-2-ethyl-nonane-1,5-diol |

Note: The table presents the expected major and minor products based on the higher reactivity of the aldehyde group. The exact diastereomeric ratio would depend on the specific reaction conditions and the nature of the organometallic reagent.

Asymmetric transformations of this compound using chiral catalysts represent a sophisticated approach to control the stereochemical outcome of reactions at its two carbonyl functionalities. These catalysts create a chiral environment that directs the approach of a reactant to one face of the carbonyl group over the other, leading to the preferential formation of one enantiomer or diastereomer.

A variety of chiral catalysts, including organocatalysts and metal-ligand complexes, can be employed for such transformations. For instance, in reactions involving nucleophilic additions to the aldehyde or ketone, a chiral catalyst can coordinate to the carbonyl oxygen, thereby shielding one face of the carbonyl plane and directing the nucleophile to the opposite face.

One notable example is the asymmetric aldol reaction. In the presence of a chiral catalyst, the enolate generated from a suitable pronucleophile can add to either the aldehyde or ketone of this compound with high stereocontrol. The choice of catalyst and reaction conditions can influence both the regioselectivity (aldehyde vs. ketone) and the diastereo- and enantioselectivity of the product.

Similarly, asymmetric reductions of the carbonyl groups can be achieved using chiral reducing agents or a combination of a stoichiometric reductant and a chiral catalyst. For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) with borane (B79455) can facilitate the enantioselective reduction of the ketone to a secondary alcohol, leaving the aldehyde intact or vice versa, depending on the substrate and reaction conditions.

The inherent chirality of this compound adds a layer of complexity and opportunity to these transformations. The chiral catalyst must effectively override the directing influence of the existing stereocenter at C2 to achieve high levels of stereoselectivity. This is often a significant challenge in diastereoselective synthesis.

Table 2: Examples of Asymmetric Transformations with this compound

| Transformation | Chiral Catalyst/Reagent | Product Type | Expected Stereochemical Control |

| Aldol Addition | Proline-derived organocatalyst | β-Hydroxy aldehyde/ketone | High diastereo- and enantioselectivity |

| Noyori Asymmetric Hydrogenation | Ru-BINAP complex | Chiral alcohol | High enantioselectivity |

| Asymmetric Allylation | Chiral allylboron reagent | Homoallylic alcohol | High diastereoselectivity |

| Asymmetric Epoxidation | Jacobsen's catalyst | Epoxy aldehyde/ketone | High enantioselectivity |

Note: The table provides illustrative examples of potential asymmetric transformations. The actual outcomes would be highly dependent on the specific catalyst, substrate, and reaction conditions employed.

In essence, the use of chiral catalysts in reactions involving this compound opens avenues for the synthesis of complex, stereochemically rich molecules. The ability to selectively control the formation of new stereocenters at either of the two carbonyl positions is a testament to the power and versatility of modern asymmetric catalysis. The interplay between the substrate's inherent chirality and the chiral catalyst is a key factor in determining the efficiency and selectivity of these transformations.### 3.3.3. Multicomponent Reactions (MCRs) and Post-MCR Transformations

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants, are powerful tools in organic synthesis for rapidly building molecular complexity. This compound, with its dual carbonyl functionalities, presents a unique scaffold for such transformations.

Multicomponent Reactions (MCRs) and Post-MCR Transformations

Ugi Reactions Involving 2-Oxo-Aldehyde Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In the context of this compound, the higher reactivity of the aldehyde group makes it the preferential site for the initial imine formation with an amine, which is a key step in the Ugi reaction mechanism.

The reaction commences with the condensation of the aldehyde moiety of this compound and a primary amine to form an imine. This is followed by the nucleophilic addition of the isocyanide to the protonated imine (iminium ion). The resulting nitrilium ion is then trapped by the carboxylate anion. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino carboxamide product, often referred to as an Ugi adduct. The ketone functionality at the 5-position of the original scaffold remains intact, providing a handle for further modifications.

The stereochemistry of the newly formed α-amino acid derivative in the Ugi adduct is influenced by the chiral center at the 2-position of the starting material. This can lead to the formation of diastereomeric products, and the level of diastereoselectivity can be dependent on the reaction conditions and the specific reactants used.

Table 3: Components and Product of a Representative Ugi Reaction with this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Ugi Adduct |

| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-2-(acetylamino)-3-ethyl-6-oxoheptanamide |

Subsequent Stereoselective Functionalizations of Ugi Adducts

The Ugi adducts derived from this compound are versatile intermediates for further synthetic manipulations, a strategy often referred to as post-MCR transformations. The presence of the unreacted ketone group in the Ugi product is a key feature that allows for a wide range of subsequent reactions.

Stereoselective functionalization of this ketone can lead to the introduction of new stereocenters with a high degree of control. For instance, the ketone can undergo stereoselective reduction using chiral reducing agents to produce a secondary alcohol. The stereochemical outcome of this reduction can be directed by the existing stereocenters in the molecule.

Alternatively, the ketone can be converted into an enolate and subsequently reacted with various electrophiles. The use of chiral auxiliaries or catalysts in these reactions can afford high levels of stereocontrol. For example, a stereoselective alkylation or aldol reaction at the α-position to the ketone can be achieved.

Furthermore, the Ugi adduct itself can be designed with functional groups that facilitate intramolecular cyclizations. For instance, if the carboxylic acid or amine component contains a nucleophilic or electrophilic moiety, a post-Ugi cyclization can be triggered to form heterocyclic structures. The stereochemistry of these cyclic products will be influenced by the stereocenters present in the acyclic Ugi adduct.

These post-Ugi transformations significantly enhance the molecular diversity and complexity that can be achieved from a single MCR, allowing for the synthesis of a wide array of complex, stereochemically defined molecules from simple starting materials.### 3.3.4. Michael-type Additions with Oxoaldehyde Acceptors

Michael-type additions, or conjugate additions, are powerful carbon-carbon bond-forming reactions that involve the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). For a molecule like this compound to act as a Michael acceptor, it would first need to be converted into an α,β-unsaturated derivative.

This can be achieved through a variety of standard organic transformations. For example, an aldol condensation reaction could be initiated at the α-position of either the aldehyde or the ketone, followed by dehydration to introduce a carbon-carbon double bond in conjugation with the carbonyl group. Given the higher reactivity of the aldehyde, selective α-functionalization and subsequent elimination would be more readily achievable at the C3 position.

Once the α,β-unsaturated oxoaldehyde is formed, it can serve as a potent Michael acceptor. A wide range of nucleophiles, including enolates, Gilman reagents (organocuprates), amines, and thiols, can then add to the β-carbon of the unsaturated system. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to afford the 1,4-addition product.

The regioselectivity of the Michael addition is a key consideration. "Soft" nucleophiles, such as organocuprates and enamines, generally favor the 1,4-conjugate addition. In contrast, "hard" nucleophiles, like organolithium and Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon. Therefore, by choosing the appropriate nucleophile, one can selectively target either the β-carbon of the unsaturated system or the carbonyl carbon.

The stereochemistry of the Michael addition is also of great importance. The addition of a nucleophile to the prochiral β-carbon of the α,β-unsaturated oxoaldehyde can create a new stereocenter. The facial selectivity of this addition can be controlled by the use of chiral catalysts or by the influence of the existing stereocenter at the C2 position. This substrate-controlled diastereoselectivity can be a powerful tool for the synthesis of complex molecules with multiple stereocenters.

Table 4: Michael Donors and Acceptors in the Context of this compound Derivatives

| Michael Acceptor (Derivative of this compound) | Michael Donor (Nucleophile) | Product Type |

| (S,E)-2-Ethyl-5-oxohept-3-enal | Diethyl malonate | 1,5-Dicarbonyl compound |

| (S,E)-2-Ethyl-5-oxooct-3-enal | Lithium dimethylcuprate | γ-Alkylated oxoaldehyde |

| (S,E)-2-Ethyl-5-oxohept-3-enal | Pyrrolidine (via enamine) | 1,5-Dicarbonyl compound |

Note: The table illustrates potential Michael addition reactions involving α,β-unsaturated derivatives of this compound. The specific products would result from the 1,4-addition of the donor to the acceptor.

The Nef and Meyer reactions are classical transformations of aliphatic nitro compounds. The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of its corresponding nitronate salt. The Meyer reaction, on the other hand, typically involves the treatment of a primary nitroalkane with a strong acid to yield a carboxylic acid.

An "interrupted" Nef or Meyer reaction occurs when the reaction pathway is diverted by the presence of a nucleophile, leading to a product other than the expected carbonyl compound. These reactions provide a powerful platform for diversity-oriented synthesis, allowing for the creation of a wide range of molecular architectures from simple nitroalkane precursors.

In the context of this compound, these reactions would first require the introduction of a nitro group into the molecule. A common strategy to achieve this is the Henry reaction (nitroaldol reaction), where a nitroalkane is reacted with an aldehyde or ketone in the presence of a base. For this compound, the more reactive aldehyde functionality would be the preferred site for the Henry reaction with a nitroalkane like nitromethane, yielding a β-nitro alcohol.

Once the nitro-functionalized derivative of this compound is synthesized, it can be subjected to the conditions of an interrupted Nef or Meyer reaction. The reaction is initiated by the protonation of the nitro group (or its corresponding nitronate) to form a key intermediate, an N,N-bis(hydroxy)iminium cation. In a standard Nef reaction, this intermediate is attacked by water. However, in an interrupted reaction, a different nucleophile present in the reaction mixture can intercept this intermediate.

For instance, if the reaction is carried out in the presence of an alcohol, an O-interrupted Nef reaction can occur, leading to the formation of a hydroxamic acid ester. Similarly, the use of a thiol can lead to a thiohydroximate. If an amine is used as the nucleophile, an N-interrupted reaction can yield an amidoxime.

The intramolecular version of the interrupted Nef/Meyer reaction is particularly powerful. If the nitro-adduct of this compound is designed to contain an internal nucleophile, a cyclization reaction can be triggered. For example, if the nitroalkane used in the initial Henry reaction contains a hydroxyl or amino group, this group can act as the internal nucleophile, leading to the formation of cyclic ethers or lactams.

Table 5: Potential Products from Interrupted Nef/Meyer Reactions of a Nitro-Adduct of this compound

| Nitro-Adduct of this compound | Nucleophile | Product Type |

| β-Nitro alcohol derivative | Methanol | Hydroxamic acid methyl ester |

| β-Nitro alcohol derivative | Aniline | N-Phenylamidoxime |

| γ-Nitro ketone derivative | Internal hydroxyl group | Cyclic ether (e.g., tetrahydrofuran (B95107) derivative) |

Note: The table illustrates hypothetical outcomes of interrupted Nef/Meyer reactions on a derivative of this compound that has been functionalized with a nitro group.

Stereochemical Implications in Reaction Pathways

The stereogenic center in this compound is a pivotal feature that dictates the molecule's three-dimensional arrangement and, consequently, its interaction with other reagents. In any chemical transformation involving this compound, the pre-existing chirality is expected to exert a directing effect on the formation of new stereocenters.

In reactions where a new stereocenter is formed, such as nucleophilic additions to the aldehyde carbonyl group or reactions at the enolizable alpha-position, the (S)-configuration at C2 is predicted to favor the formation of one diastereomer over the other. This diastereoselectivity would be governed by established models of asymmetric induction, such as the Felkin-Anh and Cram models. These models predict the favored trajectory of nucleophilic attack on the carbonyl group based on the steric and electronic properties of the substituents at the alpha-carbon.

The control of enantioselectivity would be a central theme in reactions where this compound acts as a chiral building block. When this enantiomerically pure compound is used in a synthesis, it can impart its chirality to the product, leading to an enantiomerically enriched or pure final molecule. However, without specific experimental data, the degree of enantioselectivity that can be achieved in various reactions remains theoretical.

Table 1: Theoretical Diastereoselectivity in Nucleophilic Addition to this compound

| Nucleophile | Predicted Major Diastereomer (based on Felkin-Anh model) | Predicted Minor Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Grignard Reagents (e.g., MeMgBr) | (2S,3R)-3-methyl-2-ethylhexane-1,5-diol | (2S,3S)-3-methyl-2-ethylhexane-1,5-diol | Data not available |

| Organolithium Reagents (e.g., n-BuLi) | (2S,3R)-2-ethyl-3-butylhexane-1,5-diol | (2S,3S)-2-ethyl-3-butylhexane-1,5-diol | Data not available |

| Hydride Reagents (e.g., NaBH4) | (2S)-2-ethylhexane-1,5-diol | Not applicable (no new stereocenter at C3) | Not applicable |

Note: The table is illustrative and based on established principles of asymmetric induction. Actual experimental results are not available in the searched literature.

The mechanism of chiral induction in reactions of this compound would primarily involve the formation of diastereomeric transition states. The energy difference between these transition states, dictated by steric and electronic interactions, determines the stereochemical outcome of the reaction.

For instance, in an aldol reaction, the enolate derived from this compound would react with another carbonyl compound. The facial selectivity of this reaction would be influenced by the (S)-stereocenter, leading to the preferential formation of one of four possible stereoisomers. The precise mechanistic pathway, whether it proceeds through a Zimmerman-Traxler-type transition state or another model, would depend on the reaction conditions, such as the nature of the enolate counter-ion and the solvent.

Similarly, in organocatalyzed reactions, the chiral aldehyde could form a chiral enamine or iminium ion intermediate. The stereochemistry of this intermediate would then direct the subsequent bond-forming step, leading to a high degree of stereocontrol. The specific interactions between the substrate, the catalyst, and the reagents would be crucial in determining the mechanistic pathway and the resulting stereoselectivity.

Table 2: Potential Chiral Induction Pathways for this compound

| Reaction Type | Key Intermediate | Controlling Factors for Stereoselectivity |

| Aldol Reaction | Chiral Enolate | Geometry of the enolate (E/Z), nature of the metal counter-ion, solvent. |

| Michael Addition | Chiral Enolate/Enamine | Conformation of the transition state, steric hindrance from the C2-ethyl group. |

| Wittig-type Reactions | Chiral Ylide/Phosphonium Salt | Approach of the ylide to the aldehyde, stability of the betaine (B1666868) intermediate. |

Note: This table outlines potential mechanistic considerations. Specific studies on this compound are required to validate these pathways.

Applications of 2s 2 Ethyl 5 Oxohexanal As a Key Synthetic Intermediate

Building Block for Complex Natural Product Synthesis

The presence of both an aldehyde and a ketone functional group, along with a chiral center, makes (2S)-2-Ethyl-5-oxohexanal a valuable precursor for the stereoselective synthesis of intricate natural products.

Precursor in Alkaloid Synthesis (e.g., Piperidine (B6355638), Tropane (B1204802) Derivatives)

While the direct application of this compound in the synthesis of piperidine and tropane alkaloids is not extensively documented in readily available literature, its structural motifs are highly relevant to common synthetic strategies for these nitrogen-containing heterocycles. Chiral aldehydes are well-established precursors in asymmetric Mannich reactions and aza-Diels-Alder reactions, which are powerful methods for constructing the piperidine ring system. The dicarbonyl functionality of this compound offers multiple points for cyclization and derivatization, suggesting its potential as a substrate in novel synthetic routes to complex alkaloids. For instance, the aldehyde could be involved in an initial imine formation, followed by an intramolecular cyclization involving the ketone, to furnish highly substituted piperidine derivatives.

Similarly, the synthesis of the tropane skeleton, characterized by its 8-azabicyclo[3.2.1]octane core, often relies on intramolecular Mannich-type reactions or other cyclization strategies where a chiral precursor can dictate the stereochemical outcome. The carbon framework of this compound could, in principle, be elaborated to form the seven-membered ring required for the tropane core, with the stereocenter influencing the facial selectivity of key bond-forming steps. Further research in this area could unlock the potential of this chiral keto-aldehyde in the asymmetric synthesis of these important classes of alkaloids.

Application in Sesquiterpene-Neolignan Chemistry

The field of sesquiterpene-neolignan synthesis often involves the coupling of complex fragments derived from both sesquiterpene and phenylpropanoid pathways. Chiral aldehydes are frequently employed as electrophilic partners in various C-C bond-forming reactions to build the intricate carbon skeletons of these natural products. Although specific examples utilizing this compound are not prominently reported, its potential as a chiral building block is evident. The aldehyde functionality can be used to introduce the ethyl-substituted stereocenter into the target molecule through reactions such as aldol (B89426) additions, Wittig reactions, or Grignard additions. The ketone group can be subsequently manipulated or used as a handle for further functionalization and cyclization to construct the characteristic lignan (B3055560) portion of the molecule. The inherent chirality of this compound would be crucial in controlling the absolute stereochemistry of the final natural product.

Intermediate for Aflatoxin Analogues

The utility of the 5-oxohexanal (B8756871) scaffold, a close structural analogue of this compound, has been demonstrated in the synthesis of precursors to aflatoxin analogues. okstate.edu In a notable example, an organocatalytic domino reaction between 2-hydroxynitrostyrene and 5-oxohexanal was developed to construct the hexahydro-6H-benzo[c]chromenone core. okstate.edu This transformation proceeds via an enantioselective Michael-acetalization-Henry reaction cascade, establishing four contiguous stereogenic centers with high enantioselectivity. okstate.edu The resulting tetracyclic product contains the core structure that can be further elaborated into analogues of aflatoxins, a class of mycotoxins with a distinctive furanocoumarin structure. okstate.edu The transformation of a NaBH4-reduced adduct of the hexahydro-6H-benzo[c]chromenone to the aflatoxin system has been achieved through a Nef-cyclization process, assisted by a Lewis acid like ZnBr2. okstate.edu This methodology highlights the potential of chiral 5-oxohexanal derivatives like this compound to serve as key intermediates in the asymmetric synthesis of complex mycotoxin structures.

Synthesis of Meiogynin A Analogues

Meiogynin A is a natural product known for its complex polycyclic structure. The synthesis of its analogues often requires chiral building blocks to control the stereochemistry of multiple stereocenters. While direct use of this compound in the synthesis of Meiogynin A analogues is not explicitly detailed in the literature, the compound's features make it a plausible candidate for such endeavors. Chiral aldehydes are frequently used in total synthesis to set key stereocenters early in the synthetic sequence. The aldehyde group of this compound could be used to initiate a cascade of reactions, while the ketone provides a site for later-stage modifications or ring closures necessary to build the complex framework of Meiogynin A analogues. The stereocenter at the C2 position would be instrumental in directing the stereochemical outcome of subsequent reactions, making it a valuable tool for diastereoselective synthesis.

Construction of Chiral Heterocyclic Compounds

The dual reactivity of this compound makes it an excellent starting material for the construction of various chiral heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.

Synthesis of Hexahydro-6H-benzo[c]chromenones

The synthesis of hexahydro-6H-benzo[c]chromenones, a class of compounds with significant biological and pharmaceutical properties, can be efficiently achieved using 5-oxohexanal derivatives in organocatalytic domino reactions. okstate.edu A highly enantioselective approach involves the reaction of a 2-hydroxynitrostyrene with 5-oxohexanal, catalyzed by a chiral secondary amine. okstate.edu This domino Michael-acetalization-Henry reaction cascade allows for the one-pot construction of the complex hexahydro-6H-benzo[c]chromenone skeleton with the formation of four new stereocenters in a highly controlled manner, achieving enantioselectivities of up to >99% ee. okstate.edu The use of modularly designed organocatalysts can also lead to a diastereodivergent synthesis of these chromenone derivatives from similar starting materials, such as trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals. By selecting the appropriate catalyst, it is possible to obtain different diastereomers of the final product. nih.gov This highlights the power of organocatalysis in creating molecular complexity from relatively simple, bifunctional starting materials like this compound and its analogues.

Pathways to Chiral Oxazolines and Related Structures

The aldehyde functionality of this compound serves as a primary reaction center for the synthesis of chiral oxazolines. Oxazolines are important heterocyclic compounds frequently found in the structure of ligands for asymmetric catalysis. A common and effective method for the synthesis of 2-oxazolines involves the reaction of an aldehyde with a β-amino alcohol, followed by cyclization.

The general pathway would involve the condensation of this compound with a chiral β-amino alcohol to form an intermediate hydroxy imine, which then undergoes intramolecular cyclization to yield the desired oxazoline (B21484). The stereochemistry of the resulting oxazoline would be influenced by both the chirality of the starting aldehyde and the amino alcohol. This diastereoselective reaction is a powerful tool for creating specific stereoisomers.

A variety of reagents can be employed to facilitate the cyclization step, including dehydrating agents such as Burgess reagent or the use of specific catalysts. The reaction conditions can be optimized to favor the formation of the desired diastereomer.

Table 1: Hypothetical Synthesis of Chiral Oxazolines from this compound

| Reactant 1 | Reactant 2 (Chiral Amino Alcohol) | Reagents/Conditions | Potential Product (Chiral Oxazoline) |

|---|---|---|---|

| This compound | (S)-2-Amino-1-propanol | 1. Condensation (e.g., Dean-Stark) 2. Cyclization (e.g., Burgess reagent) | (S)-4-methyl-2-((S)-1-ethyl-4-oxopentyl)-4,5-dihydrooxazole |

Development of Optically Active Fine Chemicals

The dual reactivity of the aldehyde and ketone groups in this compound, combined with its inherent chirality, makes it an excellent precursor for a range of optically active fine chemicals.

Precursor for Chiral Alcohols and Amines

The selective reduction of the carbonyl groups in this compound can lead to the formation of valuable chiral diols and amino alcohols. The chemoselective reduction of the aldehyde in the presence of the ketone, or vice versa, can be achieved using specific reducing agents. For instance, milder reducing agents like sodium borohydride (B1222165) might preferentially reduce the aldehyde, while more sterically hindered or specific catalytic systems could target the ketone.

Furthermore, asymmetric reduction of the ketone can introduce a new stereocenter, leading to diastereomeric diols. This transformation can be accomplished with high diastereoselectivity using chiral reducing agents such as those derived from chiral auxiliaries or through catalytic asymmetric hydrogenation.

Reductive amination of the carbonyl groups provides a direct route to chiral amines. wikipedia.orgchemistrysteps.comlibretexts.org This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ. wikipedia.orgchemistrysteps.com By choosing the appropriate amine and reducing agent, a variety of chiral primary, secondary, and tertiary amines can be synthesized. The stereochemical outcome of the reaction is influenced by the existing stereocenter in this compound, often proceeding with good diastereoselectivity.

Table 2: Potential Synthesis of Chiral Alcohols and Amines

| Transformation | Substrate | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Diastereoselective Reduction | This compound | e.g., (R)-CBS catalyst, BH3·SMe2 | (2S,5R)-2-Ethylhexane-1,5-diol |

| Reductive Amination (Aldehyde) | This compound | Benzylamine, NaBH(OAc)3 | (S)-N-benzyl-2-ethyl-5-oxohexan-1-amine |

Utilization in Asymmetric Catalyst or Ligand Design

Chiral molecules derived from this compound are excellent candidates for the development of novel asymmetric catalysts and ligands. The chiral oxazolines synthesized as described in section 4.2.2. can be incorporated into bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands. These ligands are widely used in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The chiral diols and amino alcohols obtained from the reduction and reductive amination of this compound can also serve as precursors for chiral ligands. For example, chiral diols can be converted into chiral phosphinites or phosphonites, while chiral amino alcohols can be transformed into a variety of bidentate ligands. The stereochemistry of the final ligand, and thus its effectiveness in inducing enantioselectivity in a catalytic reaction, is directly derived from the stereocenter present in the parent molecule, this compound.

The modular nature of these synthetic routes allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing their performance in asymmetric catalysis.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei and their interactions, the precise connectivity and stereochemistry of (2S)-2-Ethyl-5-oxohexanal can be established.

¹H NMR for Structural Confirmation and Diastereomeric Ratio Determination

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aldehydic proton (CHO) is anticipated to appear as a doublet in the downfield region, typically around 9.6 ppm, due to coupling with the adjacent proton at the C2 chiral center. The chemical shifts of the methylene (B1212753) (CH₂) and methyl (CH₃) protons can be predicted based on their proximity to the electron-withdrawing carbonyl groups.

The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, allowing for the assembly of the carbon skeleton. In synthetic procedures where diastereomers might be formed, ¹H NMR is crucial for determining the diastereomeric ratio (d.r.) by comparing the integration of signals unique to each diastereomer.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 (CHO) | ~9.6 | Doublet (d) | 1H |

| H2 (CH) | ~2.4 | Multiplet (m) | 1H |

| H3 (CH₂) | ~1.8-2.0 | Multiplet (m) | 2H |

| H4 (CH₂) | ~2.5 | Triplet (t) | 2H |

| H6 (CH₃) | ~2.1 | Singlet (s) | 3H |

| Ethyl-H (CH₂) | ~1.6 | Multiplet (m) | 2H |

¹³C NMR and 2D NMR Techniques for Connectivity and Stereochemical Assignment

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The two carbonyl carbons are the most deshielded, with the ketone carbon (C5) expected around 208 ppm and the aldehyde carbon (C1) around 202 ppm. The remaining aliphatic carbons appear in the upfield region.

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is used to trace the connectivity of the proton spin systems, for example, from the aldehydic proton at C1 to the chiral center proton at C2, and through the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netpressbooks.pub This technique allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting fragments of the molecule, for instance, by showing a correlation from the methyl protons at C6 to the ketone carbon at C5, confirming the placement of the ketone group. youtube.com

Together, these NMR techniques provide a complete picture of the molecule's connectivity and are essential for confirming the identity of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CHO) | ~202 |

| C2 (CH) | ~55 |

| C3 (CH₂) | ~25 |

| C4 (CH₂) | ~43 |

| C5 (C=O) | ~208 |

| C6 (CH₃) | ~30 |

| Ethyl-C (CH₂) | ~24 |

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound. Chiral chromatography is the primary method used for this purpose, achieving separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. For keto-aldehydes like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov

The analysis involves dissolving the sample in a suitable mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) and injecting it onto the chiral column. The two enantiomers, this compound and (2R)-2-Ethyl-5-oxohexanal, will elute at different times. The enantiomeric excess is calculated from the relative areas of the two peaks detected, most commonly by a UV detector.

Chiral Gas Chromatography (GC) Applications

For volatile compounds, chiral Gas Chromatography (GC) is an excellent alternative for enantiomeric separation. chromatographyonline.com The methodology is similar to chiral HPLC, but the mobile phase is a gas (e.g., helium or hydrogen), and separation occurs in a long capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs used in chiral GC for the separation of a wide range of chiral compounds, including ketones and aldehydes. nih.govgcms.cz

The sample is injected into a heated port, vaporized, and carried through the column by the inert gas. The difference in interaction strength between the enantiomers and the CSP leads to their separation. The ee is determined by integrating the signals from a detector, such as a Flame Ionization Detector (FID).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₄O₂), the molecular weight is 142.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 142.

The molecule's structure can be further probed by analyzing its fragmentation patterns. As a bifunctional compound with both aldehyde and ketone groups, this compound can undergo characteristic cleavages. jove.comjove.comchadsprep.com

Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for carbonyl compounds where the bond adjacent to the carbonyl group breaks. miamioh.edu

Cleavage adjacent to the aldehyde can result in the loss of a hydrogen atom (M-1, m/z = 141) or the ethyl group (loss of C₂H₅•, m/z = 113).

Cleavage adjacent to the ketone can result in the loss of the methyl group (loss of CH₃•, m/z = 127) or the larger alkyl chain (resulting in a base peak from the stable acylium ion, CH₃CO⁺, at m/z = 43). jove.com

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds containing a γ-hydrogen. jove.comjove.com The ketone group in this compound has γ-hydrogens on the ethyl group at C2. A McLafferty rearrangement could lead to the formation of a neutral enol and a radical cation, producing a characteristic peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Alpha-cleavage at ketone |

| 113 | [M - C₂H₅]⁺ | Alpha-cleavage at C2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, enabling the identification of various functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit distinct peaks corresponding to its aldehyde and ketone carbonyl groups, as well as its aliphatic hydrocarbon structure.

The molecule contains two carbonyl functionalities: an aldehyde and a ketone. The carbon-oxygen double bond (C=O) in saturated aliphatic aldehydes typically shows a strong absorption band in the region of 1740-1720 cm⁻¹ orgchemboulder.com. The C=O stretching vibration of a saturated aliphatic ketone is generally observed at a slightly lower wavenumber, around 1715 cm⁻¹ pressbooks.pubopenstax.orglibretexts.org. Therefore, the IR spectrum of this compound is expected to display two distinct, strong absorption peaks in this region, one attributable to the aldehyde and the other to the ketone.

A definitive feature for an aldehyde is the presence of a characteristic C-H stretching vibration of the aldehyde group (CHO). This typically appears as two weak to moderate bands, often described as a doublet, in the range of 2830-2695 cm⁻¹ orgchemboulder.com. One of these peaks, usually found around 2720 cm⁻¹, is particularly diagnostic as it appears in a region where few other absorptions occur orgchemboulder.com. The presence of these absorptions would provide strong evidence for the aldehyde functionality within the molecule pressbooks.pubopenstax.orglibretexts.orgoregonstate.edu.

Additionally, the spectrum will feature absorptions corresponding to the aliphatic C-H stretching vibrations of the ethyl group and the hexanal (B45976) backbone, which are expected in the 3000-2850 cm⁻¹ region orgchemboulder.com. C-H bending vibrations for the CH₂ and CH₃ groups would also be present at lower wavenumbers.

Predicted Infrared Absorption Data for this compound

| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| Aldehyde C-H | Stretch | 2830 - 2800 and 2730 - 2700 | Weak to Moderate |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a critical physical property used to characterize chiral molecules. It measures the extent to which a substance rotates the plane of plane-polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, this technique is essential for confirming its enantiomeric identity. The direction and magnitude of this rotation are unique to the specific enantiomer under a given set of conditions (e.g., temperature, solvent, and wavelength of light).

The designation "(2S)" in the name of the compound refers to the specific three-dimensional arrangement of the groups attached to the chiral carbon center, as defined by the Cahn-Ingold-Prelog priority rules. Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light by an equal amount but in opposite directions quizlet.combrainscape.com. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or (d) prefix. The enantiomer that rotates light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) or (l) prefix. It is important to note that there is no direct, simple correlation between the (R/S) designation and the direction of optical rotation masterorganicchemistry.com.

Theoretical and Computational Chemistry Studies of 2s 2 Ethyl 5 Oxohexanal

Quantum Chemical Calculations for Conformational Analysis and Energy Minima

A common approach involves an initial scan of the potential energy surface by systematically rotating the single bonds within the molecule. This initial exploration is often performed using computationally less expensive methods, such as semi-empirical or smaller basis set Density Functional Theory (DFT) calculations. The identified low-energy structures are then subjected to full geometry optimization and frequency calculations at a higher level of theory, such as B3LYP/6-311+G(d,p), to locate the true energy minima on the potential energy surface.

Table 1: Calculated Relative Energies of the Most Stable Conformers of (2S)-2-Ethyl-5-oxohexanal (This is a hypothetical data table for illustrative purposes)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) (C1-C2-C3-C4) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | -175.8 | 45.2 |

| Conf-2 | 0.85 | 65.2 | 22.1 |

| Conf-3 | 1.50 | -68.9 | 10.8 |

| Conf-4 | 2.10 | 178.3 | 5.9 |

The results typically show that a few conformers dominate the equilibrium population at room temperature. These lowest energy structures provide the basis for further analysis of the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a widely used method to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, which possesses two distinct carbonyl groups, several reactions are of interest, such as intramolecular aldol (B89426) reactions or reductions of either the aldehyde or the ketone.

Theoretical studies can elucidate the chemoselectivity of reactions by comparing the activation barriers for different possible pathways. For instance, in a nucleophilic addition reaction, DFT calculations can determine whether the attack is more favorable at the aldehyde carbonyl or the ketone carbonyl. This is achieved by locating the transition state structures for both pathways and calculating their energies relative to the reactants.

A typical study would involve optimizing the geometries of the reactant(s), the transition state, and the product(s) for each proposed mechanistic step. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactant and product.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Addition to this compound (This is a hypothetical data table for illustrative purposes)

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

| Attack at Aldehyde | TS-Ald | 12.5 | -8.2 |